Lamellarin C

Description

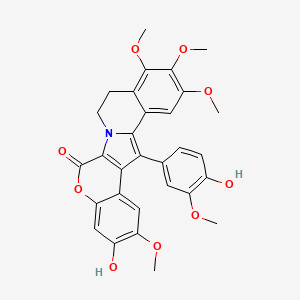

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H27NO9 |

|---|---|

Molecular Weight |

545.5 g/mol |

IUPAC Name |

7-hydroxy-12-(4-hydroxy-3-methoxyphenyl)-8,16,17,18-tetramethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one |

InChI |

InChI=1S/C30H27NO9/c1-35-21-10-14(6-7-18(21)32)24-25-17-12-22(36-2)19(33)13-20(17)40-30(34)27(25)31-9-8-15-16(26(24)31)11-23(37-3)29(39-5)28(15)38-4/h6-7,10-13,32-33H,8-9H2,1-5H3 |

InChI Key |

ZCBPXPBGAXIGDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)OC)OC)OC)O |

Synonyms |

lamellarin C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Proposed Biosynthesis of Lamellarin C

Proposed Biosynthetic Pathways to the Lamellarin C Core Structure

Role of Aromatic Amino Acid Precursors (e.g., Tyrosine, 3,4-Dihydroxyphenylalanine)semanticscholar.org

The biosynthesis of the intricate lamellarin skeleton is proposed to begin with fundamental building blocks derived from central metabolism. researchgate.net The core structures are believed to be derived from aromatic amino acids, specifically L-tyrosine and its hydroxylated derivative, 3,4-dihydroxyphenylalanine (also known as L-DOPA). researchgate.netwikipedia.org These amino acids serve as the primary precursors for the polycyclic framework of this compound. researchgate.net

In marine organisms or their symbiotic microbes, these aromatic amino acids are synthesized via the shikimate pathway. wikipedia.orgnih.gov This essential metabolic route converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate, a key intermediate. wikipedia.orglibretexts.org Chorismate is the branch-point for the synthesis of L-phenylalanine and L-tyrosine. nih.govlibretexts.org

The proposed biosynthetic pathway for lamellarins involves the condensation of two distinct C6-C2 units, both originating from the metabolism of tyrosine or phenylalanine. One unit is a 3,4-dihydroxyphenylacetic acid equivalent, and the other is a 3,4-dihydroxyphenethylamine equivalent. These units are ultimately derived from the precursor amino acids, forming the foundational components that will be enzymatically assembled into the final lamellarin structure.

Enzymatic Transformations in this compound Biosynthesissemanticscholar.org

The assembly of the this compound molecule from its aromatic amino acid precursors is facilitated by a sequence of specific enzymatic transformations. researchgate.net While the precise enzymes have not been fully characterized, the pathway is hypothesized to involve several key reaction types that are mimicked in biomimetic chemical syntheses. mdpi.commdpi.com

A critical step in the biosynthesis is the formation of the central pyrrole (B145914) ring. This is thought to occur through an enzymatic condensation reaction, likely a Paal-Knorr type synthesis, which joins the precursor units to form the five-membered nitrogen-containing ring. nih.gov Following the creation of the core diarylpyrrole structure, a series of intramolecular oxidative coupling reactions are believed to take place. mdpi.commdpi.com These enzymatic cyclizations, likely catalyzed by oxidoreductases such as phenol-oxidases or peroxidases, form the additional fused rings characteristic of the lamellarin skeleton.

For sulfated derivatives such as this compound 20-sulfate, a final enzymatic step is required. mdpi.comresearchgate.net This transformation is catalyzed by a sulfotransferase enzyme, which facilitates the transfer of a sulfonate group to a specific hydroxyl position on the lamellarin molecule, increasing its water solubility. researchgate.netresearchgate.net

Synthetic Methodologies and Chemical Modifications of Lamellarin C

General Strategies for the Synthesis of the Lamellarin Core

The synthesis of the lamellarin core, a mdpi.comrsc.org-fused pyrrolocoumarin structure, is typically approached from three primary starting points: pyrrole (B145914) derivatives, isoquinoline (B145761) derivatives, or coumarin (B35378) derivatives. mdpi.comdntb.gov.ua These strategies involve the sequential or convergent assembly of the constituent rings to form the pentacyclic framework.

Pyrrole-Centric Annulation Approaches

A dominant strategy in the synthesis of lamellarins involves the initial construction or functionalization of a central pyrrole ring. dntb.gov.ua This approach leverages the versatility of pyrrole chemistry to introduce the necessary aryl substituents and subsequently build the fused isoquinoline and coumarin moieties.

Key methods within this category include:

Paal-Knorr Pyrrole Synthesis : This classical method is frequently used to construct the substituted pyrrole core from a 1,4-dicarbonyl compound and an amine. mdpi.comnih.gov For instance, the reaction of a 2,3-diarylsuccinonitrile (as a 1,4-dicarbonyl equivalent) or the cyclization of a dialdehyde (B1249045) formed in situ can yield the desired diarylpyrrole. nih.gov Steglich and coworkers utilized an oxidative dimerization of an arylpyruvic acid followed by a Paal-Knorr cyclization with an arylethylamine to form a symmetrical pyrrole-2,5-dicarboxylic acid, a key intermediate for lamellarin synthesis. nih.gov

Hinsberg-Type Pyrrole Synthesis : This method has been employed to create pentasubstituted pyrroles by reacting N-dialkylated amines with dimethyl oxalate. nih.gov

Cycloaddition Reactions : One-pot [3+2] cycloaddition reactions, for example between an aziridine (B145994) ester and a β-bromo-β-nitrostyrene, provide a direct route to highly functionalized 1,2,4-trisubstituted pyrroles. mdpi.comnih.gov This domino process involves cycloaddition, elimination, and aromatization in a single sequence. nih.gov

Sequential Cross-Coupling : Many syntheses start with a simple pyrrole derivative, which is then elaborated using sequential metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to introduce the required aryl groups at specific positions. mdpi.comnih.gov This modular approach allows for the introduction of diverse substituents. nih.gov

Once the appropriately substituted pyrrole is obtained, subsequent steps typically involve intramolecular cyclizations, such as Heck reactions or oxidative couplings, to form the fused isoquinoline and lactone rings. mdpi.comnih.gov

Isoquinoline-Centric Construction Strategies

In this approach, the synthesis begins with an isoquinoline or a dihydroisoquinoline precursor, onto which the pyrrole and coumarin rings are constructed. mdpi.comdntb.gov.ua

Prominent strategies include:

N-Ylide-Mediated Pyrrole Formation : The first total synthesis of a lamellarin alkaloid (lamellarin D) utilized this method. mdpi.com An isoquinolinium ylide, generated in situ, undergoes a cycloaddition reaction to form the pyrrole ring, which is followed by lactonization to complete the pentacyclic core. mdpi.com

Grob-Type Coupling : An efficient construction of the pentacyclic skeleton has been demonstrated through a base-promoted Grob-type coupling of a 3-nitrocoumarin (B1224882) with a 1-benzylisoquinoline. acs.orgacs.org

Redox-Annulation : An acid-promoted cyclization between a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and a substituted α,β-unsaturated aldehyde can directly form the 5,6-dihydropyrrolo[2,1-α]isoquinoline core of the lamellarins. acs.orgresearchgate.net

These methods efficiently assemble the AB-ring system (isoquinoline) early in the synthesis, followed by the formation of the central pyrrole ring (C-ring).

Coumarin-Based Synthetic Routes

A less common but effective strategy begins with a coumarin scaffold. mdpi.comdntb.gov.ua The synthesis proceeds by fusing a pyrrole ring and subsequently an isoquinoline moiety to the initial coumarin derivative. mdpi.com A key example involves the reaction of 3-nitrocoumarins with 1-benzylisoquinolines, which can lead to the lamellarin core through a Grob-type reaction mechanism. acs.org This route is particularly useful for creating diversity in the coumarin portion of the final molecule. acs.org

| Strategy | Key Starting Material | Core Reactions | Reference |

|---|---|---|---|

| Pyrrole-Centric Annulation | Pyrrole derivatives or acyclic precursors | Paal-Knorr synthesis, Hinsberg synthesis, [3+2] Cycloaddition, Sequential Suzuki/Heck couplings | mdpi.commdpi.comnih.govnih.gov |

| Isoquinoline-Centric Construction | Isoquinoline or Dihydroisoquinoline derivatives | N-Ylide cycloaddition, Grob-type coupling, Acid-promoted redox-annulation | mdpi.comacs.orgacs.org |

| Coumarin-Based Routes | Coumarin derivatives (e.g., 3-nitrocoumarin) | Coupling with isoquinolines, subsequent pyrrole formation | mdpi.comdntb.gov.uaacs.org |

Total Synthesis of Lamellarin C

The total synthesis of this compound has been accomplished through elegant strategies that capitalize on modern catalytic methods. A particularly concise approach was developed by Yamaguchi and coworkers, which highlights the power of C-H activation chemistry. nih.govnih.gov

Key Retrosynthetic Disconnections for this compound

The retrosynthetic analysis for this compound reveals strategic bond disconnections that simplify the complex pentacyclic structure into more manageable building blocks. The Yamaguchi synthesis employs a powerful strategy centered on late-stage C-H functionalization. mdpi.comnih.govnih.gov

The key retrosynthetic disconnections are:

Intramolecular Double Oxidative Biaryl Coupling : The final pentacyclic structure is disconnected at the C-C bonds forming the B-ring (pyrrolo[2,1-a]isoquinoline) and the D-ring (lactone). This disconnection points to a precursor containing two separate aryl systems poised for a double intramolecular C-H/C-H coupling reaction. mdpi.comnih.govnih.gov

β-Selective C-H Arylation : The precursor from the first disconnection is further simplified by disconnecting the aryl group at the β-position (C-3) of the pyrrole ring. This suggests a rhodium-catalyzed C-H/C-I coupling between an N-substituted pyrrole and an aryl iodide. mdpi.comnih.gov

Paal-Knorr Pyrrole Synthesis : The remaining N-substituted pyrrole is disconnected via a Paal-Knorr reaction, leading back to a simple N-substituted amine and a 1,4-dicarbonyl compound, which can be derived from a starting aldehyde. mdpi.comnih.gov

This retrosynthetic pathway is highly efficient as it avoids the pre-functionalization (e.g., halogenation) of the pyrrole ring, instead relying on direct and selective C-H bond activation. nih.govrsc.org

Detailed Synthetic Routes and Crucial Reaction Steps

The total synthesis of this compound by Yamaguchi and coworkers exemplifies a modern and efficient approach. mdpi.comnih.gov The route begins with readily available starting materials and employs several key transformations.

Detailed Synthetic Route:

Paal-Knorr Pyrrole Synthesis : The synthesis commences with 2,3,4-trimethoxybenzaldehyde. A sequence involving a nitroaldol condensation and subsequent reduction with lithium aluminium hydride (LiAlH₄) provides the necessary amine precursor. This amine then undergoes a Paal-Knorr pyrrole synthesis to furnish the core N-substituted pyrrole intermediate. mdpi.comnih.gov

Rhodium-Catalyzed β-Selective C-H Arylation : This is a crucial and innovative step in the synthesis. The N-substituted pyrrole is subjected to a rhodium-catalyzed C-H arylation reaction with an appropriate aryl iodide. This reaction proceeds with high regioselectivity at the C-3 position (β-position) of the pyrrole, which is an unconventional yet highly effective disconnection. mdpi.comnih.gov This C-H/C-I coupling forges the C3-aryl bond, assembling the precursor for the final cyclization. nih.gov

Intramolecular Double Oxidative Biaryl Coupling : The final and most complex transformation is the one-pot double C-C bond formation to construct both the B-ring and the D-ring. The 3-arylpyrrole derivative undergoes an intramolecular oxidative coupling reaction. This step is mediated by a palladium(II) acetate (B1210297)/copper(II) acetate system (Pd(OAc)₂/Cu(OAc)₂), which facilitates the simultaneous formation of the two new C-C bonds through a double C-H activation/coupling process. This elegantly and efficiently closes the pentacyclic framework to yield the protected this compound. mdpi.com

Deprotection : The final step involves the removal of the protecting groups (isopropyl ethers) to afford the natural product, this compound. mdpi.com

| Step | Reaction Type | Key Reagents/Catalyst | Bond(s) Formed | Reference |

|---|---|---|---|---|

| 1 | Paal-Knorr Pyrrole Synthesis | Amine precursor, 1,4-dicarbonyl equivalent | Pyrrole C-N and C-C bonds | mdpi.comnih.gov |

| 2 | β-Selective C-H Arylation | Rhodium catalyst, Aryl iodide | Pyrrole C3-Aryl bond | mdpi.comnih.gov |

| 3 | Intramolecular Double Oxidative Biaryl Coupling | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | B-ring and D-ring C-C bonds | mdpi.com |

Synthesis of this compound Analogues and Derivatives

The core structure of this compound has served as a template for the development of a diverse array of analogues and derivatives. nih.gov These synthetic efforts are driven by the desire to explore structure-activity relationships (SAR) and to develop novel compounds with enhanced or modified biological activities. nih.goveurekaselect.comresearchgate.net

Strategies for Structural Diversification

A variety of strategies have been employed to diversify the lamellarin scaffold. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.netnih.govrsc.orgdntb.gov.uarsc.orgresearchgate.net These can be broadly categorized as:

Modification of the Peripheral Aryl Rings: Introducing different substituents on the A, E, and F rings allows for a systematic investigation of the electronic and steric effects on biological activity. This is often achieved by using appropriately substituted starting materials in the synthetic sequence.

Alteration of the Core Heterocyclic System: This includes the replacement of the pyrrole ring with other five-membered heterocycles, such as pyrazole, to create "azalamellarins". rsc.org Additionally, modifications to the lactone ring, such as its opening or replacement with a lactam, have been explored. nih.govrsc.org

Variation of the Linkage between the Rings: Strategies that alter the connectivity of the pentacyclic system or introduce flexibility can lead to novel structural classes. For example, analogues with an opened B-ring have been synthesized. nih.gov

Introduction of Functional Groups: The installation of functional groups at various positions on the lamellarin skeleton provides handles for further chemical modification or for probing interactions with biological targets. Sulfation is a common modification found in naturally occurring lamellarins and has been replicated synthetically. nih.gov

A modular synthetic approach is often favored, allowing for the late-stage introduction of diversity. eurekaselect.com This typically involves the synthesis of a common intermediate that can then be elaborated into a library of analogues.

Application of Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools in the synthesis of this compound and its analogues, enabling the efficient formation of key carbon-carbon bonds. nih.govmdpi.comrsc.orgmdpi.comnii.ac.jp

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, is widely used to construct the biaryl linkages present in the lamellarin skeleton. nih.govmdpi.commdpi.comwikipedia.orglibretexts.org This reaction is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their esters. mdpi.com In the context of lamellarin synthesis, Suzuki-Miyaura couplings have been employed in a variety of ways:

Stepwise Arylation: A common strategy involves the sequential arylation of a central pyrrole core. nih.govmdpi.com For instance, a dihalopyrrole can be selectively mono-arylated, followed by a second coupling reaction to introduce a different aryl group, allowing for the synthesis of unsymmetrical lamellarins. nih.govmdpi.com

Convergent Synthesis: In some approaches, two complex fragments are joined together in a late-stage Suzuki-Miyaura coupling reaction.

Intramolecular Coupling: This has been used to form one of the rings of the pentacyclic system.

The Heck reaction , which couples an alkene with an aryl halide, has also been instrumental, particularly in the formation of the lactone ring. nih.govmdpi.com A key application is the intramolecular Heck-type decarboxylative cyclization, where a carboxylic acid is used as the coupling partner. nih.govresearchgate.net This biomimetic approach elegantly constructs the B-ring of the lamellarin core. nih.govmdpi.com

Other metal-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), have also found application in the synthesis of lamellarin analogues, providing alternative methods for C-C bond formation. nih.gov

The table below summarizes some examples of the application of these reactions in the synthesis of lamellarin precursors and analogues.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Dihalopyrrole, Arylboronic acid | Pd catalyst, base | Diarylated pyrrole | nih.govmdpi.com |

| Suzuki-Miyaura | Aryl triflate, Arylboronic acid | Pd catalyst, base | Biaryl compound | nih.gov |

| Heck (decarboxylative) | Pyrrole-2-carboxylic acid | Pd catalyst | Fused lactone | nih.govresearchgate.netmdpi.com |

| Stille | Dibromopyrrole, Aryl stannane | Pd catalyst | Diarylated pyrrole | nih.govmdpi.com |

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Cycloaddition reactions provide a powerful and convergent means to construct the heterocyclic core of this compound and its analogues. nih.govmdpi.comresearchgate.netmdpi.com Among these, the [3+2] cycloaddition is particularly prominent. nih.govmdpi.comresearchgate.netmdpi.com

This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. In the context of lamellarin synthesis, this strategy is frequently used to construct the central pyrrole ring.

Common 1,3-dipoles employed include:

Azomethine ylides: These can be generated in situ, for example, from the deprotonation of an iminium salt or the thermal or photochemical ring-opening of an aziridine. nih.gov The subsequent cycloaddition with an alkyne dipolarophile, followed by aromatization, yields the pyrrole ring. nih.govnih.gov

Nitrile ylides: These can also participate in [3+2] cycloadditions to form the pyrrole core.

The dipolarophile is typically an alkyne, which leads directly to a pyrrole after the cycloaddition and subsequent transformations. In some cases, an alkene is used, which would initially form a pyrrolidine (B122466) that can be later oxidized to the pyrrole.

A notable example is the intramolecular [3+2] cycloaddition of an azomethine ylide derived from a tolane-linked dihydroisoquinolinium salt, which has been used in a convergent total synthesis of type I lamellarins. nih.govmdpi.com Another approach involves the reaction of an aziridine ester with a β-bromo-β-nitrostyrene in a one-pot [3+2] cycloaddition/elimination/aromatization sequence to furnish a 1,2,4-trisubstituted pyrrole, a key intermediate for lamellarins. nih.govmdpi.com

The Diels-Alder reaction , a [4+2] cycloaddition, has also been utilized, although less frequently. An azadiene Diels-Alder strategy, involving a 1,2,4,5-tetrazine (B1199680) and an alkyne, has been employed to construct the pyrrole moiety through a sequence of cycloaddition, cycloreversion, and reductive ring contraction. nih.govmdpi.com

The following table provides examples of cycloaddition reactions used in the synthesis of lamellarin frameworks.

| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Product | Reference |

| [3+2] Cycloaddition | Azomethine ylide | Alkyne | Pyrrole precursor | nih.govmdpi.comnih.gov |

| [3+2] Cycloaddition | Aziridine ester | β-bromo-β-nitrostyrene | Trisubstituted pyrrole | nih.govmdpi.com |

| [4+2] Diels-Alder | 1,2,4,5-Tetrazine | Alkyne | Diazine intermediate | nih.govmdpi.com |

Oxidative Transformations and Ring Rearrangements

Oxidative transformations play a crucial role in the synthesis of this compound and its derivatives, often serving as key steps in the construction of the intricate pentacyclic framework. rsc.orgrsc.org These reactions are frequently biomimetic, mimicking the proposed biosynthetic pathways of these natural products.

A common oxidative strategy involves the oxidative coupling of precursor molecules to form the central pyrrole ring. For example, the silver acetate (AgOAc)-mediated oxidative coupling of a 2-arylethylamine with a 3,4-dialkoxy-substituted phenylacetaldehyde (B1677652) is a key step in a concise route to lamellarin D. nih.govmdpi.comacs.org

Another critical oxidative transformation is the oxidative cyclization to form the lactone ring. Lead tetraacetate (Pb(OAc)₄) is frequently employed to induce the cyclization of a pyrrole-2,5-dicarboxylic acid derivative, leading to the formation of the B-ring of the lamellarin core. nih.govacs.org This step is a cornerstone of several total syntheses.

Furthermore, oxidative C-H activation/arylation has emerged as a powerful tool for the late-stage functionalization of the pyrrole ring, avoiding the need for pre-installed halogen atoms. rsc.org This approach has been used in the synthesis of Lamellarin D, where a direct C-H arylation of a late-stage pyrrole intermediate was achieved using a palladium catalyst. rsc.org An intramolecular double oxidative biaryl coupling has also been utilized to generate both the B and D rings in a single operation. nih.govmdpi.com

Ring rearrangements, while less common, can also be a feature in the synthesis of lamellarin analogues. These transformations can be used to access novel scaffolds or to correct the regiochemistry of a particular intermediate.

The table below highlights key oxidative transformations used in lamellarin synthesis.

| Transformation | Reagent | Purpose | Reference |

| Oxidative Coupling | AgOAc | Formation of the pyrrole core | nih.govmdpi.comacs.org |

| Oxidative Cyclization | Pb(OAc)₄ | Formation of the lactone ring | nih.govacs.org |

| C-H Arylation | Pd catalyst | Late-stage functionalization | rsc.org |

| Intramolecular Oxidative Biaryl Coupling | - | Formation of B and D rings | nih.govmdpi.com |

Solid-Phase Synthetic Methodologies

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of libraries of this compound analogues for high-throughput screening and structure-activity relationship studies. rsc.orgnii.ac.jp This methodology involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a sequence of reactions. The key advantage of SPOS is the simplified purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound product.

In the context of lamellarin synthesis, solid-phase strategies have been developed based on established solution-phase routes. For example, a solid-phase version of Banwell's route to type I lamellarins has been successfully implemented. nih.gov In this approach, an iodophenol was attached to a hydroxymethyl polystyrene resin via a Mitsunobu reaction. nih.gov This resin-bound starting material was then subjected to a Sonogashira cross-coupling with an acetylene, followed by further transformations to build the lamellarin skeleton. nih.gov

The final cleavage of the product from the solid support is a critical step. In some cases, unexpected reactions can occur during cleavage. For instance, in the solid-phase synthesis of Lamellarin U, an unexpected demethylation during the cleavage step also yielded Lamellarin L. nih.gov

The choice of linker, which tethers the molecule to the resin, is crucial as it must be stable to the reaction conditions used in the synthetic sequence but readily cleavable at the end.

While SPOS has been successfully applied to the synthesis of certain lamellarins, its application is not without challenges. The optimization of reaction conditions on the solid support can be more complex than in solution-phase chemistry, and the characterization of resin-bound intermediates can be difficult. Nevertheless, solid-phase synthesis remains a valuable tool for the structural diversification of the lamellarin scaffold.

| Lamellarin Analogue | Resin Type | Key Reactions on Solid Support | Reference |

| Lamellarin U | Hydroxymethyl polystyrene | Mitsunobu reaction, Sonogashira cross-coupling | nih.gov |

| Lamellarin L | Hydroxymethyl polystyrene | (Obtained via unexpected demethylation during cleavage) | nih.gov |

| Lamellarin Q and O | - | (General solid-phase synthesis mentioned) | eurekaselect.com |

Biological Activities: Mechanistic and Molecular Investigations of Lamellarin C

In Vitro Cellular Proliferation Inhibition

Cytotoxicity Profiles Across Diverse Cancer Cell Lines

Lamellarin C has demonstrated significant cytotoxic activity against a range of human cancer cell lines. researchgate.netnii.ac.jp The antiproliferative capacity of lamellarins, however, can vary considerably between different derivatives of the compound. nih.gov Generally, the condensed pentacyclic or hexacyclic structures are more potent than the more open forms. nih.gov

A study investigating the cytotoxic effects of various lamellarins reported the IC50 values for this compound against a panel of human cancer cell lines. The results, as detailed in the table below, highlight its broad-spectrum antiproliferative activity. nii.ac.jp

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| KB | Oral | 5.7 |

| A549 | Lung | 3.6 |

| H69AR | Lung | 12.1 |

| T47D | Breast | 7.7 |

| MDA-MB-231 | Breast | 8.3 |

| HuCCA-1 | Liver | 11.5 |

| HepG2 | Liver | 18.3 |

| S102 | Liver | 4.4 |

| HeLa | Cervix | 7.9 |

| P388 | Blood | 4.2 |

Data sourced from a study by Ruchirawat and colleagues, as presented in HETEROCYCLES, Vol. 83, No. 3, 2011. nii.ac.jp

Other studies have also confirmed the potent cytotoxicity of lamellarin compounds, with some derivatives showing IC50 values in the nanomolar range. nih.gov For instance, Lamellarin D, a closely related analogue, exhibits potent activity against human prostate cancer cells and induces apoptosis in leukemia cells at micromolar concentrations. nih.gov The structural characteristics of these molecules, such as the presence and position of hydroxyl and methoxy (B1213986) groups, play a crucial role in determining their cytotoxic potential. nii.ac.jpvliz.be

Induction of Programmed Cell Death (Apoptosis) Pathways

Lamellarins are known to induce apoptotic cell death through various mechanisms. nih.gov Studies on Lamellarin D have shown that it can directly act on mitochondria to trigger apoptosis. nih.govaacrjournals.org This process involves the conformational activation of the pro-apoptotic protein Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. nih.govtandfonline.com This leads to the activation of caspases, which are key executioners of apoptosis. nih.govaacrjournals.org

Lamellarin D has been shown to induce the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. nih.govnih.gov The release of these factors initiates a cascade of events leading to programmed cell death. nih.govnih.gov Interestingly, the apoptotic pathway induced by Lamellarin D appears to be independent of the Fas-dependent extrinsic pathway. nih.gov Furthermore, the cytotoxic effects of Lamellarin D can be exerted independently of nuclear signaling, as it can induce apoptosis even in enucleated cells. aacrjournals.org This suggests a primary role for direct mitochondrial targeting in its mechanism of action. aacrjournals.orgmdpi.com

Cell Cycle Perturbations

Lamellarin compounds can also influence the cell cycle of cancer cells. At lower, subtoxic concentrations, Lamellarin D has been observed to cause an arrest in the S and G2/M phases of the cell cycle. aacrjournals.orgnih.gov This effect is thought to be linked to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. aacrjournals.orgnih.gov

Prolonged exposure to these subtoxic concentrations can lead to cellular senescence, a state of irreversible growth arrest. nih.govresearchgate.net This senescence is characterized by a G2 phase arrest and is dependent on the presence of functional topoisomerase I. nih.gov However, at higher, pro-apoptotic concentrations, major cell cycle perturbations are not always observed before the onset of apoptosis, suggesting that at these concentrations, the direct induction of apoptosis is the predominant mechanism of action. aacrjournals.orgaacrjournals.org

Modulation of Multidrug Resistance (MDR) Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally unrelated drugs. researchgate.netmdpi.com Lamellarins have shown promise in overcoming this resistance. mdpi.comeurekaselect.comchemistryviews.org

Inhibition of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein, BCRP)

One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). mdpi.comsemanticscholar.org These transporters act as efflux pumps, actively removing chemotherapeutic drugs from the cancer cells and reducing their intracellular concentration. researchgate.net

Several lamellarin compounds have been identified as inhibitors of these ABC transporters. chemistryviews.orguq.edu.au For example, Lamellarin O is a selective inhibitor of BCRP-mediated drug efflux. mdpi.comsemanticscholar.org Structure-activity relationship studies have indicated that the methoxy-acetophenone moiety of Lamellarin O is critical for its BCRP inhibitory activity. mdpi.com Other lamellarins, particularly those with a higher degree of methylation, have been shown to inhibit P-gp. chemistryviews.orguq.edu.au Lamellarin I has also been found to reverse multidrug resistance by directly inhibiting P-gp-mediated drug efflux. mdpi.comwindows.net

Chemosensitization Effects in Drug-Resistant Cell Lines

By inhibiting ABC transporters, lamellarins can act as chemosensitizers, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs. nih.govuq.edu.au For instance, Lamellarin O has been shown to efficiently reverse P-gp-mediated doxorubicin (B1662922) resistance in human colon cancer cells. mdpi.com This chemosensitizing effect allows for the effective use of existing chemotherapeutic agents in drug-resistant tumors. eurekaselect.com The ability of some lamellarins to be potent cytotoxic agents themselves, while others are non-cytotoxic inhibitors of MDR, highlights the diverse therapeutic potential within this family of marine alkaloids. eurekaselect.comchemistryviews.org

Mitochondrial Modulatory Effects

Lamellarins exert significant modulatory effects on mitochondria, which are central to their pro-apoptotic activity. nih.gov These compounds can directly target mitochondria, leading to a cascade of events that culminate in cell death. nih.govresearchgate.net

Induction of Mitochondrial Permeability Transition (MPT)

A key mitochondrial effect of lamellarins, particularly lamellarin D, is the induction of the mitochondrial permeability transition (MPT). researchgate.netnih.govnih.gov The MPT involves the opening of a pore in the inner mitochondrial membrane, leading to a loss of its integrity. researchgate.net This direct effect on mitochondria is a crucial aspect of the cytotoxic mechanism of lamellarins and can account for their activity in cell lines that are resistant to other types of anticancer drugs. nih.gov

The induction of MPT by lamellarin D is demonstrated by the observation of mitochondrial swelling and the fact that these effects can be prevented by cyclosporin (B1163) A, a known inhibitor of the MPT pore. researchgate.netnih.govaacrjournals.org This suggests that lamellarins can directly trigger the opening of the MPT pore in intact cells and in isolated mitochondria. researchgate.netaacrjournals.org

Dissipation of Mitochondrial Membrane Potential (Δψm)

The induction of the MPT by lamellarins leads to a rapid dissipation of the mitochondrial membrane potential (Δψm). nih.govaacrjournals.orgaacrjournals.org This loss of Δψm is an early event in the apoptotic process induced by these compounds. aacrjournals.orgaacrjournals.org The disruption of the inner mitochondrial transmembrane potential is a hallmark of the mitochondrial pathway of apoptosis. aacrjournals.org

Studies have shown that lamellarin D induces a more rapid and pronounced loss of Δψm compared to other cytotoxic agents like camptothecin. aacrjournals.org This effect is observed in various cancer cell lines and is directly linked to the induction of the MPT, as it can be inhibited by cyclosporin A. nih.govaacrjournals.org

Structure Activity Relationship Sar Investigations of Lamellarin C and Analogues

Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Biological Activity

The substitution pattern of hydroxyl (–OH) and methoxy (–OCH3) groups on the lamellarin scaffold is a critical determinant of biological activity.

Research has consistently highlighted the indispensable role of hydroxyl groups at specific positions, particularly at C-8 and C-20, for the cytotoxic activity of lamellarin analogues. nih.govacs.orgmdpi.com Studies have shown that the presence of hydroxyl groups at both the C-8 and C-20 positions is an important structural requirement for high cytotoxic activity. acs.org Removal of the C-20 hydroxyl group or methylation of the C-8 hydroxyl group leads to a significant reduction in cytotoxic potency. uah.esnii.ac.jp For instance, the removal of the 20-OH group results in a substantial decrease in antiproliferative activity. uah.es Similarly, masking the C-8 hydroxyl group as a methyl ether also causes a significant drop in activity. nii.ac.jp

Molecular docking studies have provided a rationale for these observations, suggesting that the C-8 and C-20 hydroxyl groups are involved in crucial hydrogen bonding interactions with target enzymes like topoisomerase I (TOP1). nih.gov These interactions are believed to stabilize the drug-enzyme-DNA ternary complex, which is essential for the drug's mechanism of action. nih.govvliz.be The critical role of these hydroxyl groups is further supported by the observation that their removal or modification in synthetic analogues consistently leads to diminished biological effects, including the induction of mitochondrial apoptosis. nih.gov

In contrast to the essential nature of the C-8 and C-20 hydroxyl groups, the methoxy groups at positions C-13 and C-21 appear to be less critical for the cytotoxic activity of lamellarin C and its derivatives. nih.govacs.org SAR studies have revealed that the removal of the methoxy groups at C-13 and C-21 does not significantly impair the compound's potency. acs.orgnih.gov For example, 13-demethoxylamellarin D and 21-demethoxylamellarin D showed only a slight decrease in activity compared to the parent compound. nii.ac.jp This suggests that these methoxy groups are not directly involved in the key interactions with biological targets that mediate cytotoxicity. vliz.be However, it has been noted that an increase in the number of methylations and/or methoxylations in lamellarins can lead to a decrease in activity. rsc.org

| Compound/Analogue | Modification | Effect on Cytotoxicity | Reference |

|---|---|---|---|

| Lamellarin Analogue | Removal of C-20 hydroxyl group | Markedly decreased activity | acs.org |

| Lamellarin Analogue | Methylation of C-8 hydroxyl group | Severe decrease in activity | acs.org |

| 13-demethoxylamellarin D | Removal of C-13 methoxy group | Slight decrease in activity | acs.org |

| 21-demethoxylamellarin D | Removal of C-21 methoxy group | Slight decrease in activity | acs.org |

Identification of Essential Hydroxyl Groups (e.g., C-8, C-20)

Significance of the Pentacyclic Framework and Ring Saturation for Activity

The rigid, planar pentacyclic framework is a fundamental structural feature for the biological activity of lamellarins. nih.govresearchgate.net This scaffold allows the molecule to intercalate between DNA base pairs, a key step in the inhibition of enzymes like TOP1. nih.gov Molecular simplification of the lamellarin structure by removing the lactone ring (B-ring) results in a decrease in activity, highlighting the importance of the complete pentacyclic system. core.ac.uk For instance, a lamellarin D analogue with a five-membered cyclopentanone (B42830) ring instead of the lactone ring displayed lower activity. nih.govrsc.org

Structural Determinants for Specific Target Modulation (e.g., TOP1, Protein Kinases, MDR Efflux Pumps)

The structural features of this compound and its analogues determine their interaction with specific cellular targets.

Topoisomerase I (TOP1): The planar pentacyclic core and the hydroxyl groups at C-8 and C-20 are essential for TOP1 inhibition. nih.gov Molecular modeling suggests these hydroxyls form hydrogen bonds with key amino acid residues in the TOP1-DNA cleavage complex, such as Asn722 and Glu356. nih.gov The F-ring of the lamellarin structure is thought to be directed towards the major groove of DNA but does not appear to be essential for TOP1 inhibition. nih.gov

Protein Kinases: Lamellarins have also been shown to inhibit various protein kinases. rsc.org While detailed SAR for kinase inhibition is still emerging, the core scaffold is likely a key determinant for binding to the ATP-binding pocket of these enzymes.

Multidrug Resistance (MDR) Efflux Pumps: Some lamellarin derivatives have been found to inhibit P-glycoprotein (P-gp), an MDR efflux pump. acs.orgresearchgate.net The methoxy-acetophenone moiety of certain lamellarins has been identified as a critical determinant for the inhibition of another efflux transporter, the breast cancer resistance protein (BCRP). rsc.org Lipophilicity and the 3,4-bisaryl-pyrrole structural feature are considered important for MDR reversal activity. researchgate.net

Development of Pharmacophore Models for Activity Optimization

To guide the rational design of new and more potent lamellarin analogues, pharmacophore models have been developed. These models define the essential three-dimensional arrangement of chemical features required for biological activity. slideshare.netdergipark.org.tr

4D-QSAR (Quantitative Structure-Activity Relationship) studies on a series of lamellarins have been used to build 3D-pharmacophore models. nih.govnih.gov These models have revealed that the formation of an intermolecular hydrogen bond and the presence of hydrophobic interactions for substituents on the E ring are key modulators of cytotoxicity. nih.gov Hydrophobic substitutions on the F-ring can also enhance cytotoxic potency. nih.govnih.gov

These pharmacophore models serve as valuable tools for virtual screening of compound libraries to identify novel scaffolds that fit the required structural and electronic parameters for activity. nih.govnih.gov By understanding the key pharmacophoric features, medicinal chemists can strategically modify the lamellarin structure to optimize its interactions with specific biological targets, leading to the development of improved therapeutic agents. mdpi.com

Analytical Methodologies in Lamellarin C Research

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture. dspmuranchi.ac.in In the context of Lamellarin C research, it is crucial for isolating the target compound from other marine natural products and for assessing the purity of the synthesized or isolated material.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. iipseries.org In the study of lamellarins, HPLC is frequently employed to assess the purity of synthesized or isolated compounds. For instance, in some synthetic routes, HPLC has been used to attempt the separation of mixtures of lamellarin analogues, although in certain cases, the structural similarity of the compounds made separation challenging. mdpi.com The purity of synthesized lamellarin analogues is often confirmed by Reverse-Phase HPLC (RP-HPLC). rsc.orgrsc.org

Table 1: HPLC Analysis Parameters for Lamellarin Analogues

| Parameter | Description |

|---|---|

| Column | Typically a reverse-phase column (e.g., C18) is used, which separates molecules based on hydrophobicity. |

| Mobile Phase | A mixture of solvents, often acetonitrile (B52724) and water, with or without modifiers like formic acid or trifluoroacetic acid to improve peak shape and resolution. |

| Detection | UV detection is common, as the aromatic nature of the lamellarin core results in strong UV absorbance. |

| Purity Assessment | The purity of a sample is determined by the percentage of the total peak area that corresponds to the this compound peak. |

Preparative Chromatography

For the isolation of larger quantities of this compound, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. iipseries.org In several synthetic pathways leading to lamellarins, preparative thin-layer chromatography (TLC) and flash column chromatography have been instrumental in purifying the final products and intermediates. mdpi.comrsc.orgscispace.com Gel permeability chromatography has also been employed to isolate singly coupled side products from more complex mixtures. mdpi.com

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic techniques are vital for determining the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to map out the complete carbon-hydrogen framework of the molecule. rsc.orgrsc.orgacs.org

In the ¹H NMR spectrum of lamellarin derivatives, the chemical shifts (δ) of the protons provide information about their local electronic environment. For example, aromatic protons typically appear in the downfield region (around 6.0-9.0 ppm), while protons of methoxy (B1213986) groups are found further upfield. rsc.orgacs.org The coupling constants (J) between adjacent protons reveal their spatial relationship.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms indicate their hybridization and the nature of the atoms they are bonded to. rsc.orgacs.org

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different parts of the molecule. scispace.com For instance, HMBC experiments can show long-range correlations between protons and carbons, which is crucial for piecing together the complex pentacyclic core of this compound. scispace.com

Table 2: Representative ¹H and ¹³C NMR Data for Lamellarin Analogues

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.44 - 9.34 | 103.5 - 155.6 |

| Methoxy Protons | 3.42 - 3.92 | 55.3 - 56.1 |

Note: The specific chemical shifts for this compound can vary slightly depending on the solvent and the specific isomer. acs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. rsc.orgacs.orgresearchgate.net Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) are commonly used to ionize the lamellarin molecules for MS analysis. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of an extended conjugated system of double bonds in the aromatic rings and the pyrrole (B145914) core gives rise to characteristic absorption bands in the UV-Vis spectrum. nih.govresearchgate.net The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that can aid in the identification and quantification of this compound. nih.gov

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lamellarin G |

| Lamellarin H |

| Lamellarin I |

| Lamellarin L |

| Lamellarin O |

| Lamellarin Q |

| Lamellarin R |

| Lamellarin S |

| Lamellarin U |

| Lamellarin α 20-sulfate |

| Ningalin |

| Lukianol A |

| Polycitrins |

| Polycitones |

| Storniamides |

| Didemnimides |

Quantitative Analysis of this compound in Biological and Environmental Samples

The accurate quantification of this compound in complex matrices such as plasma, tissues, or environmental samples is crucial for pharmacokinetic studies and environmental monitoring. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity. frontiersin.orgmdpi.com

Biological Samples: For the analysis of this compound in biological samples like rat plasma, a robust LC-MS/MS method would be required. frontiersin.org The process would involve protein precipitation from the plasma sample, followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. frontiersin.orgmdpi.com Chromatographic separation would likely be achieved on a C18 or a pentafluorophenyl (PFP) column, which is effective for retaining polar aromatic compounds like alkaloids. scirp.orgresearchgate.net Detection would be performed using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode, which provides excellent specificity by tracking a specific precursor-to-product ion transition for this compound. frontiersin.orgresearchgate.net

While a specific validated method for this compound is not detailed in existing literature, the table below outlines typical parameters for quantifying similar alkaloids in plasma, which would be adapted for this compound analysis.

| Parameter | Typical Specification | Rationale |

| Instrumentation | HPLC coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) | Provides high sensitivity and selectivity for complex matrices. frontiersin.orgscirp.org |

| Sample Preparation | Protein Precipitation followed by Solid-Phase Extraction (SPE) | Removes proteins and enriches the analyte, reducing matrix effects. frontiersin.orgmdpi.com |

| Chromatography Column | Reversed-phase C18 or Pentafluorophenyl (PFP) (e.g., 2.1 mm x 100 mm, 2.7 µm) | Good retention and separation of polar aromatic alkaloids. scirp.orgresearchgate.net |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol (B129727), containing a modifier like formic acid or ammonium (B1175870) formate. | Ensures efficient elution and good peak shape. scirp.orgresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Alkaloids readily form positive ions, leading to strong signal intensity. frontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive quantification by monitoring a unique mass transition. frontiersin.org |

| Quantification | Use of a stable isotope-labeled internal standard and a calibration curve in a surrogate matrix. | Ensures accuracy by correcting for matrix effects and extraction variability. |

Environmental Samples: There is a notable lack of published research on the presence or quantification of this compound in environmental samples. Should such analysis be required, for instance, to monitor aquatic environments near marine sources of the compound, similar LC-MS/MS methods would be employed. Sample preparation would be adapted for the specific matrix (e.g., water, sediment), likely involving large-volume concentration steps and rigorous clean-up to achieve the necessary low limits of detection.

Techniques for Studying this compound Metabolism and Biodistribution in In Vitro and In Vivo Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is fundamental to its preclinical development. nih.govchemrxiv.org This involves a combination of in vitro and in vivo studies.

In Vitro Models for Metabolism Studies: In vitro systems are essential for identifying metabolic pathways and potential reactive metabolites in a controlled environment. frontiersin.org

Liver Fractions: The primary tools for in vitro metabolism studies are subcellular liver fractions. nih.gov Human and rodent (rat, mouse) liver microsomes are used to investigate Phase I metabolism, which involves oxidative reactions mediated by cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov The formation of reactive pyrrole metabolites, a possibility for this class of alkaloids, can also be assessed by incubating the compound with liver microsomes in the presence of trapping agents like potassium cyanide or glutathione. frontiersin.orggrafiati.com Liver cytosol fractions are used to study Phase II conjugation reactions. frontiersin.org

Hepatocytes: Intact cultured hepatocytes from preclinical species and humans offer a more complete model, as they contain a full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions. nih.gov Incubating this compound with hepatocytes can provide a more comprehensive picture of its metabolic fate. nih.gov

The general workflow for these studies involves incubating this compound with the biological system (e.g., microsomes), followed by analysis of the mixture using LC-MS/MS to detect and identify the structures of metabolites formed. frontiersin.orgnih.gov

In Vivo Preclinical Models for Biodistribution Studies: In vivo studies in animal models are critical for understanding how this compound is distributed throughout the body over time. researchgate.netnih.gov

Animal Models: Mice and rats are the most common preclinical species used for biodistribution studies of marine alkaloids and their derivatives. researchgate.netnih.gov For oncology research, these studies often use xenograft models where human cancer cells are implanted into immunocompromised mice to observe drug accumulation in tumors. nih.gov

Methodologies: Biodistribution is typically assessed by administering this compound to the animals (e.g., via intravenous or intraperitoneal injection). nih.govappliedstemcell.com At selected time points, blood and various organs (liver, kidney, spleen, lungs, brain, tumor, etc.) are collected. mdpi.com The concentration of this compound and its key metabolites in these tissues is then quantified using a validated bioanalytical method, typically LC-MS/MS. appliedstemcell.com This allows for the determination of key pharmacokinetic parameters, including tissue penetration and elimination half-life.

Imaging Techniques: For a non-invasive, dynamic view of biodistribution, this compound can be labeled with a radioisotope (e.g., Carbon-11, Fluorine-18) or a fluorescent tag. appliedstemcell.commdpi.com Whole-animal imaging techniques like Positron Emission Tomography (PET) can then be used to track the compound's localization in real-time. appliedstemcell.com

The table below summarizes findings for related compounds, illustrating the type of data generated from in vivo studies which would be sought for this compound.

| Compound/Derivative | Animal Model | Key Biodistribution Findings | Technique |

| Lamellarin 14 | Nude Mice (BALB/c nu/nu) with PC-9 cell xenografts | Intraperitoneal administration suppressed tumor growth, indicating sufficient distribution to the tumor site. nih.gov | Efficacy study with terminal tumor measurement. |

| Lamellarin-inspired BBPI derivative | BALB/c mice with colon 26 carcinoma | A water-soluble derivative exhibited in vivo antitumor activity comparable to the approved drug irinotecan. nih.gov | Efficacy study in a murine cancer model. |

| Furano-allocolchicinoid (AC) | C57BL/6 mice | After IV injection, different chitosan (B1678972) formulations showed varied distribution; nanoparticle encapsulation led to higher accumulation in the liver and spleen and less in the kidney and lungs. mdpi.com | Direct fluorescence measurement of a labeled compound in tissue homogenates. |

These established methodologies provide a clear path for the comprehensive analytical and preclinical evaluation of this compound.

Future Research Directions and Translational Potential of Lamellarin C

Rational Design and Synthesis of Novel Lamellarin C Analogues with Enhanced Selectivity and Potency

The future development of this compound as a therapeutic candidate hinges on the ability to rationally design and synthesize new analogues with improved efficacy and target selectivity. The existing body of work on the synthesis of various lamellarins provides a robust framework for this endeavor. nih.govnih.gov Synthetic strategies for the lamellarin core often employ advanced chemical reactions, including palladium-catalyzed cross-couplings like the Suzuki and Stille reactions, as well as Heck reactions, to construct the complex pentacyclic system. nih.govmdpi.com A concise synthesis for this compound itself has been developed utilizing a β-selective C-H arylation of a pyrrole (B145914) precursor combined with an intramolecular double oxidative biaryl coupling. nih.gov

Future research can leverage these established synthetic routes to create a library of this compound derivatives. Structure-activity relationship (SAR) studies on other lamellarins, particularly Lamellarin D, have revealed critical insights that can guide this process. For instance, the hydroxyl groups at positions C-8 and C-20 of the lamellarin skeleton have been identified as crucial for potent cytotoxic activity. acs.orgcapes.gov.bruah.es

Future synthetic efforts focused on this compound could explore:

Modification of Substituents: Systematically altering the hydroxyl and methoxy (B1213986) groups on the aromatic rings to fine-tune activity and selectivity.

Introduction of New Functional Groups: Incorporating novel chemical moieties, such as amino acid residues or heterocyclic rings, onto the lamellarin scaffold. uah.es This could enhance target binding, improve pharmacological properties, or enable new mechanisms of action.

Stereochemical Control: Investigating the impact of stereochemistry on biological activity, as the complex 3D structure of these molecules is likely a key determinant of their function.

Through such a medicinal chemistry campaign, it is plausible to develop this compound analogues that not only possess greater potency but also exhibit enhanced selectivity for specific cancer-related targets, thereby minimizing potential off-target effects.

Exploration of New Molecular Targets and Signaling Pathways Modulated by this compound

Lamellarins are recognized as multi-target compounds, a characteristic that may contribute to their potent anticancer effects. nih.gov While initially identified as inhibitors of Topoisomerase I, subsequent research has shown that they can modulate a variety of other cellular targets. nih.govnih.gov A significant future research direction for this compound is the comprehensive exploration and validation of its molecular targets and the signaling pathways it affects.

Studies have revealed that several lamellarins inhibit protein kinases that are highly relevant to cancer, including: rsc.orgnih.gov

Cyclin-dependent kinases (CDKs)

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)

Casein kinase 1 (CK1)

Glycogen synthase kinase-3 (GSK-3)

PIM-1

A strong correlation has been observed between the kinase inhibition profile of lamellarins and their ability to induce cell death, suggesting this is a key aspect of their mechanism of action. nih.gov Future investigations should aim to determine if this compound shares these targets or possesses a unique kinase inhibition profile. Modern techniques such as kinome-wide screening and chemical proteomics could be employed to build a comprehensive target profile for this compound. Unraveling these interactions will be crucial for understanding its biological activity and identifying the cancer types where it might be most effective. Furthermore, beyond direct enzyme inhibition, research should delve into the downstream signaling consequences, examining effects on pathways controlling cell cycle, apoptosis, and survival.

Development of this compound and its Derivatives as Chemical Probes for Biological Research

The development of this compound-based chemical probes represents a powerful strategy for advancing our understanding of its biological functions. Chemical probes are modified versions of a bioactive molecule that carry a reporter tag (e.g., a fluorescent group, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling) allowing for the visualization or identification of its cellular targets.

The successful synthesis of numerous lamellarin derivatives demonstrates the chemical tractability of the scaffold, which is a prerequisite for creating such probes. mdpi.commdpi.com By strategically attaching a tag to a position on the this compound molecule that does not disrupt its biological activity, researchers can create tools to:

Identify and Validate Targets: Use affinity-based probes to pull down binding partners from cell lysates, which can then be identified using mass spectrometry.

Visualize Subcellular Localization: Employ fluorescently-tagged this compound to observe where the compound accumulates within a cell, providing clues about its site of action.

Study Target Engagement: Develop probes that allow for the direct measurement of this compound binding to its target in living cells.

These research tools would be invaluable for definitively identifying the molecular targets of this compound and elucidating its mechanism of action at a molecular level, accelerating its development as a potential therapeutic.

Preclinical Efficacy Studies of this compound in Advanced In Vivo Disease Models (e.g., Tumor Xenografts)

Ultimately, the translational potential of this compound must be evaluated in preclinical in vivo models of human disease. While it has shown promising cytotoxicity in cell culture, its efficacy within a complex living organism is the true test of its therapeutic promise. nii.ac.jp The path forward for this compound should include rigorous testing in advanced animal models, such as tumor xenografts.

This line of research has been successfully pursued for other lamellarin derivatives. For example, Lamellarin 14, a derivative of Lamellarin N, was tested in a mouse xenograft model of non-small cell lung cancer. nih.gov In that study, administration of Lamellarin 14 suppressed tumor growth and also demonstrated target engagement in vivo by decreasing the phosphorylation of its target, the EGFR protein. nih.gov

A similar preclinical development path should be envisioned for this compound or its optimized analogues. This would involve:

Establishing Xenograft Models: Implanting human cancer cells, for which this compound has shown high in vitro activity, into immunocompromised mice. Patient-derived xenografts (PDXs) could also be used for a more clinically relevant model.

Pharmacodynamic Studies: Analyzing tumor tissue from treated animals to confirm that this compound is reaching its target and exerting the expected molecular effect (e.g., inhibition of a specific kinase).

Successful outcomes in these preclinical studies would provide the strong evidence needed to justify advancing this compound or a lead analogue toward clinical trials in human cancer patients.

Q & A

Q. What are the key structural features of Lamellarin C, and how do they influence its bioactivity?

this compound is a hexacyclic pyrrole alkaloid with a fused aromatic system. Its core structure includes a 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold, which is critical for intercalating DNA and inhibiting topoisomerase I . Key substituents (e.g., methoxy groups at C-8 and C-9) enhance cytotoxicity by improving membrane permeability and target binding . Structural confirmation relies on NMR (e.g., ROESY correlations for methoxy placement) and HRMS for molecular formula validation .

Q. What synthetic methodologies are commonly employed for constructing this compound’s core structure?

The pyrrole core is typically synthesized via β-selective C–H arylation of pyrroles, enabling efficient coupling of aromatic fragments . Modular approaches use 1,3-dipolar cycloaddition or lactone ring closure to assemble the pentacyclic system . Recent advances in transition-metal catalysis (e.g., Pd-mediated coupling) improve regioselectivity and yield .

Q. How is this compound’s cytotoxicity assessed in preclinical studies?

Standard assays include:

- MTT/Proliferation Assays : IC₅₀ values against cancer cell lines (e.g., T47D breast cancer) .

- Mechanistic Studies : Flow cytometry for cell cycle arrest (S/G2-M phase) and mitochondrial membrane potential assays to confirm apoptosis via cytochrome C release .

- Topoisomerase I Inhibition : DNA relaxation assays using supercoiled plasmid DNA .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action?

Discrepancies arise from its dual roles as a topoisomerase I inhibitor and mitochondrial apoptosis inducer. To address this:

- Use siRNA knockdown of topoisomerase I to isolate DNA damage effects.

- Compare apoptosis markers (e.g., caspase-9 activation) in wild-type vs. mitochondrial DNA-depleted (ρ⁰) cells .

- Apply transcriptomic profiling to identify upstream regulators (e.g., p53 or HDAC pathways) .

Q. What strategies optimize this compound’s selectivity for cancer cells while minimizing off-target toxicity?

- Structure-Activity Relationship (SAR) Studies : Introduce sulfonate groups to enhance solubility and reduce non-specific binding .

- Prodrug Design : Mask phenolic hydroxyl groups with acetyl or PEGylated moieties for pH-dependent activation in tumor microenvironments .

- 4D-QSAR Models : Use receptor-independent pharmacophore mapping to predict cytotoxicity and prioritize derivatives with >90% xv-r² validation .

Q. How can synthetic challenges in this compound’s scalability be addressed for in vivo studies?

- Convergent Synthesis : Assemble fragments (e.g., pyrrole and aryl boronic acid modules) separately before final coupling, reducing step count .

- Flow Chemistry : Optimize reaction parameters (e.g., temperature, residence time) for key steps like lactonization .

- Automated Purification : Employ HPLC-MS-guided fractionation to isolate intermediates with >95% purity .

Q. What experimental controls are critical for validating this compound’s mitochondrial apoptosis pathway?

- Negative Controls : Use cyclosporine A to inhibit mitochondrial permeability transition pores .

- Positive Controls : Compare with staurosporine (pan-caspase activator) and etoposide (topoisomerase II inhibitor).

- Western Blotting : Quantify Bcl-2/Bax ratios and cytochrome C release in cytosolic fractions .

Methodological Guidelines

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Detailed Protocols : Specify solvent systems (e.g., CH₂Cl₂/MeOH gradients for HPLC) and reaction scales .

- Reference Standards : Use commercially available lamellarin D or synthetic intermediates for NMR/HRMS calibration .

- Data Reporting : Include raw spectra, crystal structures (CCDC codes), and statistical analyses (e.g., ANOVA for IC₅₀ comparisons) .

Q. What are the best practices for publishing this compound research in high-impact journals?

- Structural Validation : Deposit NMR, XRD, and HRMS data in public repositories (e.g., PubChem, CCDC) .

- Ethical Reporting : Disclose conflicts of interest (e.g., patent filings) and adhere to ARRIVE guidelines for preclinical data .

- Supplementary Materials : Provide synthetic procedures, spectral data, and dose-response curves as separate files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.